(3S)-3-Methylhexane-3-ol

Catalog No.
S8537970
CAS No.
M.F
C7H16O
M. Wt
116.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-Methylhexane-3-ol

Product Name

(3S)-3-Methylhexane-3-ol

IUPAC Name

(3S)-3-methylhexan-3-ol

Molecular Formula

C7H16O

Molecular Weight

116.20 g/mol

InChI

InChI=1S/C7H16O/c1-4-6-7(3,8)5-2/h8H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

KYWJZCSJMOILIZ-ZETCQYMHSA-N

SMILES

CCCC(C)(CC)O

Canonical SMILES

CCCC(C)(CC)O

Isomeric SMILES

CCC[C@](C)(CC)O

(3S)-3-Methylhexane-3-ol, with the molecular formula C7H16OC_7H_{16}O, is a tertiary alcohol characterized by a hydroxyl group (-OH) attached to a carbon that is also bonded to three other carbon atoms. This compound features a chiral center at the third carbon, which contributes to its stereochemistry. The molecular weight of (3S)-3-methylhexane-3-ol is approximately 116.2 g/mol, and it consists of 24 atoms: 7 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .

The structural representation of (3S)-3-methylhexane-3-ol can be depicted using the Simplified Molecular Input Line Entry System (SMILES) as CCCC(C)(O)CC, which indicates the arrangement of carbon and functional groups within the molecule . The compound exists in both two-dimensional and three-dimensional representations, allowing for a better understanding of its spatial configuration.

Typical of alcohols. These include:

  • Oxidation: Tertiary alcohols are resistant to oxidation compared to primary and secondary alcohols, but under strong conditions, they can be converted into ketones.
  • Dehydration: Under acidic conditions, (3S)-3-methylhexane-3-ol can undergo dehydration to form alkenes.
  • Esterification: Reacting with carboxylic acids can yield esters, a common reaction in organic synthesis.

These reactions highlight the versatility of (3S)-3-methylhexane-3-ol in organic chemistry .

Several methods exist for synthesizing (3S)-3-methylhexane-3-ol:

  • Hydroformylation: This involves the reaction of propylene with synthesis gas (carbon monoxide and hydrogen) to produce aldehydes, which can be subsequently reduced to alcohols.
  • Reduction of Ketones: The reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride can yield (3S)-3-methylhexane-3-ol.
  • Grignard Reaction: A Grignard reagent derived from 2-bromobutane could react with formaldehyde followed by hydrolysis to form the desired alcohol.

These methods illustrate the synthetic pathways available for producing this compound in laboratory settings .

(3S)-3-Methylhexane-3-ol finds applications across various fields:

  • Fragrance Industry: Due to its pleasant odor profile, it is utilized in perfumes and scented products.
  • Flavoring Agent: It may be employed as a flavoring agent in food products.
  • Solvent: Its properties make it suitable as a solvent in

Interaction studies involving (3S)-3-methylhexane-3-ol primarily focus on its behavior within mixtures or formulations rather than isolated interactions with biological systems. Its interactions with other organic compounds can affect solubility and volatility, influencing its performance in applications such as fragrances and solvents.

Research into its interactions with enzymes or receptors may provide insights into potential biological effects, although specific studies are sparse .

(3S)-3-Methylhexane-3-ol is structurally related to several other compounds within the alcohol family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaStructure TypeUnique Features
2-Methylpentan-2-olC6H14OSecondary AlcoholChiral center at second carbon
2-HexanolC6H14OSecondary AlcoholStraight-chain structure without branching
1-HexanolC6H14OPrimary AlcoholTerminal hydroxyl group
2-Methylhexan-2-olC7H16OTertiary AlcoholChiral center at second carbon

The distinct feature of (3S)-3-methylhexane-3-ol is its tertiary structure and specific chiral configuration at the third carbon, setting it apart from similar compounds that may have different branching or functional group placements .

This detailed overview provides insight into the multifaceted nature of (3S)-3-methylhexane-3-ol, encompassing its chemical characteristics, synthesis methods, applications, and comparisons with similar compounds.

Molecular Configuration

The molecule features a central hydroxyl-bearing carbon (C3) bonded to two methyl groups, one ethyl group, and one propyl group (SMILES: CCCC(C)(CC)O). The (3S) designation indicates the absolute configuration at the chiral center, though most literature describes the compound without stereochemical specificity. X-ray crystallography data remains unavailable for this enantiomer, necessitating computational predictions for spatial arrangement.

Physicochemical Characteristics

Key properties derived from experimental studies include:

PropertyValueSource
Boiling Point142°C
Density (20°C)0.820 g/mL
Refractive Index (n_D²⁰)1.421
Molar Mass116.20 g/mol
Solubility in Water1.4 g/100 g (20°C)

The low water solubility aligns with its tertiary alcohol structure, which reduces hydrogen-bonding capacity compared to primary alcohols.

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

116.120115130 g/mol

Monoisotopic Mass

116.120115130 g/mol

Heavy Atom Count

8

Dates

Last modified: 02-18-2024

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